molecular formula C14H21N5O2S B3013362 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2034460-13-2

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B3013362
CAS RN: 2034460-13-2
M. Wt: 323.42
InChI Key: ILAAQPHIRYFJJC-UHFFFAOYSA-N
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Description

The compound 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. The molecule consists of a piperidine core, which is a common structural motif in medicinal chemistry, linked to a sulfonyl group and further connected to a dimethyl-imidazole and a methyl-pyrazole moiety. These heterocyclic components are known for their potential antimicrobial properties and are often explored in drug discovery programs .

Synthesis Analysis

The synthesis of such a compound would involve multiple steps, including the formation of the piperidine scaffold, followed by functionalization with the appropriate sulfonyl chloride. A similar approach is seen in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, where substituted benzhydryl chlorides are reacted with a piperidine derivative, followed by N-sulfonation . The synthesis of related compounds, such as sulfonylmethyl piperidines, has been achieved using iodine-mediated aminosulfonylation of alkenyl sulfonamides with sulfonyl hydrazides .

Molecular Structure Analysis

The molecular structure of such a compound would be expected to exhibit a tetrahedral geometry around the sulfonyl sulfur atom, as is typical for sulfonyl derivatives. The piperidine ring is likely to adopt a chair conformation, providing a stable three-dimensional structure that can influence the compound's interaction with biological targets .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, particularly at the sulfonyl group, which is a reactive site for further functionalization. For instance, sulfonyl groups can participate in addition-rearrangement reactions with isocyanates to yield functionalized piperidones . Moreover, the presence of heterocyclic moieties such as imidazole and pyrazole could offer additional sites for chemical transformations, which can be leveraged to generate a diverse array of derivatives for structure-activity relationship studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the sulfonyl group and the heterocyclic rings. These groups can affect the compound's solubility, stability, and overall reactivity. The sulfonyl group, in particular, can enhance the compound's polarity, potentially improving its solubility in polar solvents. The heterocyclic rings can also contribute to the compound's ability to engage in hydrogen bonding and π-π interactions, which are important for binding to biological targets .

Scientific Research Applications

Synthesis and Characterization

Research on compounds with structural similarities, such as those involving piperidine, imidazole, and pyrazole moieties, focuses on the synthesis and characterization of novel compounds. For instance, the synthesis and structural analysis of related compounds have been documented, providing insights into molecular structures, crystal systems, and the potential for forming inter- and intramolecular hydrogen bonds, which could be relevant for understanding the properties and applications of the compound (Naveen et al., 2015).

Anticancer and Antimicrobial Activity

Compounds with piperidine and sulfonyl moieties have been studied for their anticancer and antimicrobial activities. For example, a series of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, showed anticancer activity against various cancer cell lines (Turov, 2020). Similarly, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial properties (Azab, Youssef, & El‐Bordany, 2013).

Antioxidant Properties

The synthesis of imidazolopyrazole derivatives and their evaluation for antioxidant properties reveal the potential therapeutic applications of such compounds. Some derivatives exhibited promising activities in protecting DNA from damage induced by certain agents, indicating the relevance of these structural features in developing antioxidant agents (Gouda, 2012).

Molecular Interactions and Pharmacological Applications

Research also extends to the molecular interactions of related compounds with biological receptors, providing a foundation for understanding the pharmacological applications of these molecules. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor shed light on the conformational preferences and receptor-binding interactions of similar compounds (Shim et al., 2002).

properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonyl-4-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c1-11-15-14(10-17(11)2)22(20,21)19-8-4-12(5-9-19)13-6-7-18(3)16-13/h6-7,10,12H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAAQPHIRYFJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-3-yl)piperidine

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